L-Leucine-D7

概要

説明

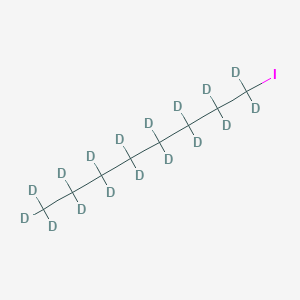

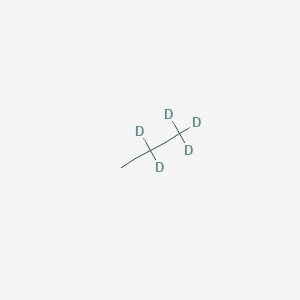

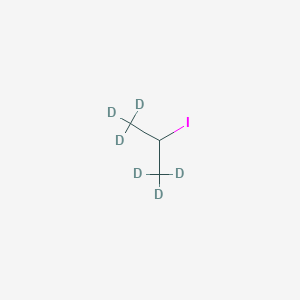

L-Leucine-D7, also known as L-Leucine-(isopropyl-d7), is a variant of the amino acid leucine where the hydrogen atoms have been replaced by deuterium . It has a linear formula of (CD3)2CDCH2CH(NH2)CO2H . Leucine is an essential branched-chain amino acid (BCAA) that plays a key role in various biological processes .

Synthesis Analysis

The synthesis of this compound involves the reaction of Fmoc protected amino acids with 1× Fmoc-oSu and 1× NaHCO3 in a 1:1 dioxane: H2O solution overnight . After dissolving the reaction mixture in 5% HCl, the product is taken up using ethyl acetate and washed with 0.1 M HCl and water .Molecular Structure Analysis

The molecular structure of this compound is characterized by its linear formula (CD3)2CDCH2CH(NH2)CO2H . The molecule has a molecular weight of 138.22 .Chemical Reactions Analysis

Leucine, including its deuterated form, is known to undergo various chemical reactions. For instance, leucine dehydrogenase (LDH) can selectively catalyze α-keto acids to obtain α-amino acids and their derivatives . Moreover, collision-induced dissociation (CID) tandem mass spectra of leucine and its isomers have been studied to identify spontaneous and sequential fragmentation processes .It has a melting point of over 300 °C . The molecule undergoes a mass shift of M+7 .

科学的研究の応用

Synthesis and Analysis

- L-[1-11C]Leucine Synthesis : L-[1-11C]leucine, synthesized using a modified Bucherer-Strecker reaction sequence, is applicable for determining cerebral protein synthesis rates in humans via positron emission tomography. This synthesis, using immobilized enzymes, provides a sterile, pyrogen-free product with over 99% radiochemical purity (Barrio et al., 1983).

Biochemical Applications

- Expression in E. coli for L-Tert-Leucine Production : Novel leucine dehydrogenases, identified through genome mining, have been expressed in Escherichia coli for the selective biosynthesis of L-tert-leucine, a useful compound in the pharmaceutical and cosmetic industries. This highlights the role of L-leucine in efficient microbial production processes (Jia et al., 2021).

- Enhancement of L-Leucine Production in Corynebacterium glutamicum : Rational engineering of Corynebacterium glutamicum metabolism has significantly enhanced l-leucine production, underscoring its industrial relevance in amino acid biosynthesis (Wang et al., 2020).

Metabolic Studies

- Leucine in Pancreatic Beta-Cell Function : Leucine stimulates insulin secretion in pancreatic beta cells, acting both as a metabolic fuel and an allosteric activator. It also regulates gene transcription and protein synthesis in these cells, making it a significant factor in studies of diabetes and insulin regulation (Yang et al., 2010).

Enzymatic and Cellular Applications

- Leucine Dehydrogenase in L-2-Aminobutyric Acid Production : Engineering of leucine dehydrogenase and its expression regulation have optimized the production of L-2-aminobutyric acid, demonstrating the utility of leucine-related enzymes in biotransformations for drug precursors (Chen et al., 2021).

Proteomics and Cell Culture

- Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) : The use of deuterated leucine (Leu-d3) in SILAC allows for the accurate quantitation of protein mixtures in cell culture, facilitating studies in expression proteomics (Ong et al., 2002).

Safety and Hazards

Based on the safety data sheet for L-Leucine, it is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . If ingested, do not induce vomiting and seek medical attention .

将来の方向性

While there is currently limited information specifically on the future directions of L-Leucine-D7, research on leucine and its derivatives continues to be a promising area. Studies are being conducted to further understand the role of leucine in regulating animal growth and development . Additionally, the potential of leucine as a dietary supplement for treating obesity and diabetes mellitus is being investigated .

Relevant Papers Several papers have been published on the topic of leucine and its derivatives. For instance, a paper titled “Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis” discusses the potential of leucine as a dietary supplement . Another paper, “Research progress in the role and mechanism of Leucine in regulating animal growth and development”, provides insights into the role of leucine in animal growth and development .

作用機序

Target of Action

L-Leucine-D7, a deuterium-labeled form of L-Leucine , primarily targets the mTOR signaling pathway . This pathway plays a crucial role in cellular processes such as protein synthesis and cell growth .

Mode of Action

This compound, similar to L-Leucine, activates the mTOR signaling pathway . This activation leads to a series of biochemical reactions that promote protein synthesis and cell growth . The deuterium labeling of this compound may affect its interaction with the mTOR pathway, potentially altering its pharmacokinetic and metabolic profiles .

Biochemical Pathways

The catabolism of this compound is expected to follow the same biochemical pathways as L-Leucine . The initial steps of this catabolic pathway are conserved in most organisms, leading to the production of 3-methylcrotonyl-CoA. This metabolite undergoes further enzymatic steps to produce acetoacetate and acetyl-CoA . These products can then enter other metabolic pathways, contributing to processes such as fatty acid synthesis .

Pharmacokinetics

It’s known that changes to molecules, such as the addition of deuterium, can have profound effects on their pharmacokinetic properties . For instance, acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch enhances the drug’s effectiveness by improving its pharmacokinetic properties .

Result of Action

The activation of the mTOR pathway by this compound can stimulate protein synthesis and cell growth . This can have various effects at the molecular and cellular levels, depending on the specific cell type and physiological context. For instance, in muscle cells, this can lead to increased muscle protein synthesis and growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the availability of other nutrients can affect the uptake and metabolism of this compound . Additionally, the compound’s action can be modified under conditions of insulin resistance, such as in obesity or diabetes .

生化学分析

Biochemical Properties

L-Leucine-D7 plays a pivotal role in biochemical reactions, particularly in the modulation of skeletal muscle metabolism and the regulation of energy balance . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the branched-chain amino acids catabolic pathway, where it undergoes several enzymatic reactions to produce acetoacetate and acetyl-CoA .

Cellular Effects

This compound influences cell function in various ways. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the transport and metabolism of amino acids, thus influencing bacterial growth in aquatic ecosystems .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the Leucine-responsive regulatory protein (Lrp), leading to modulation of transport and metabolism of amino acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the ratio of D-Leucine to total leucine in rodents was much higher than that in humans . This suggests that the stability, degradation, and long-term effects of this compound on cellular function may vary between species .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, in a study where common carp were fed with a diet in which 50% of the L-leucine was replaced with this compound, it was used to monitor protein turnover .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is a key player in the branched-chain amino acids catabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues in various ways. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

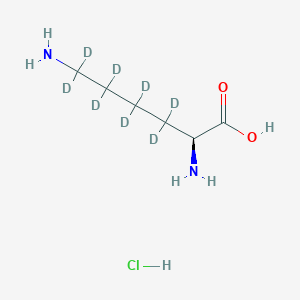

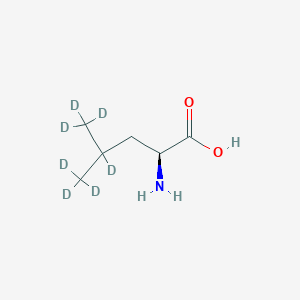

(2S)-2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,4D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-RHMGQHGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。